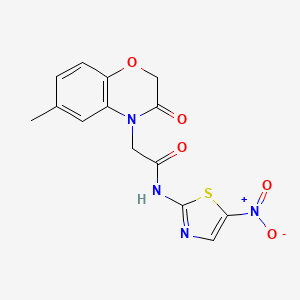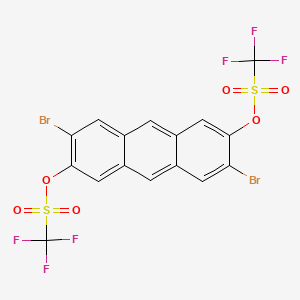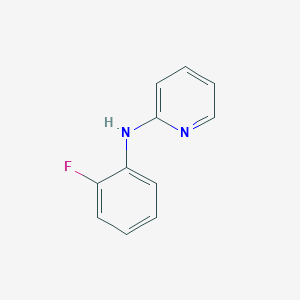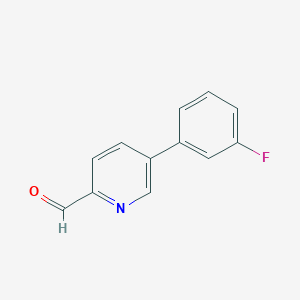
5-(3-Fluorophenyl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8FNO. It is a white crystalline powder known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the Vilsmeier-Haack reaction, which uses a formylating reagent to introduce the aldehyde group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of high-pressure autoclaves and specialized catalysts to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)pyridine-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Fluorophenyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to various receptors and enzymes, making it a valuable compound in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carbaldehyde: Similar structure but with the fluorophenyl group at a different position.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
5-(3-Fluorophenyl)pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the fluorophenyl group on the pyridine ring influences its electronic properties and interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
1158763-48-4 |
|---|---|
分子式 |
C12H8FNO |
分子量 |
201.20 g/mol |
IUPAC名 |
5-(3-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-9(6-11)10-4-5-12(8-15)14-7-10/h1-8H |
InChIキー |
KHUGYPBQGOINKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


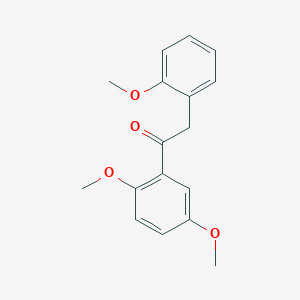

![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
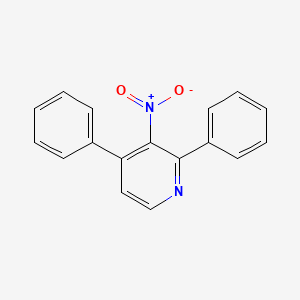
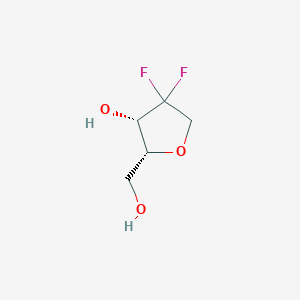
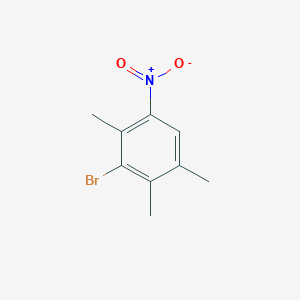
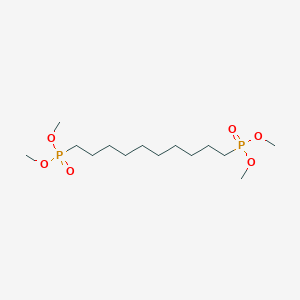
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
